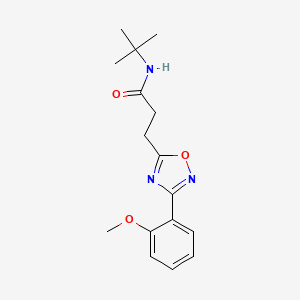
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained increasing attention in scientific research due to its potential use in various applications. This compound is commonly referred to as TBOA, and it belongs to the class of oxadiazole compounds. TBOA has been shown to have significant effects on various biological systems, making it a promising candidate for future research.
Mécanisme D'action
TBOA acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). This transporter is responsible for removing excess glutamate from the synaptic cleft, and its inhibition by TBOA results in an increase in extracellular glutamate levels. This increase in glutamate can lead to the suppression of seizures, as well as other effects on the nervous system.
Biochemical and physiological effects:
TBOA has been shown to have significant effects on various biological systems. In addition to its effects on the nervous system, TBOA has also been shown to have anti-inflammatory effects, as well as effects on cancer cells. TBOA has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for future cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBOA in lab experiments is its specificity for glutamate transporters. This specificity allows for precise manipulation of glutamate levels in biological systems, making it a valuable tool for studying the effects of glutamate on various biological processes. However, one limitation of using TBOA in lab experiments is its potential toxicity. TBOA has been shown to have toxic effects on some cell types, and caution should be taken when using this compound in experiments.
Orientations Futures
There are several promising areas of research for TBOA in the future. One potential application is in the treatment of epilepsy and other neurological disorders. TBOA has shown promise in animal models of epilepsy, and further research is needed to determine its potential as a therapeutic agent. Additionally, TBOA has shown anti-inflammatory and anti-cancer effects, making it a promising candidate for future research in these areas. Finally, further research is needed to determine the potential toxicity of TBOA and to develop safer derivatives of this compound for use in scientific research.
Méthodes De Synthèse
The synthesis of TBOA involves several steps, starting with the reaction of tert-butylamine with 2-methoxybenzoyl chloride to produce tert-butyl 2-methoxybenzoate. This intermediate is then reacted with hydrazine hydrate to produce tert-butyl 2-hydrazinylbenzoate. The final step involves the reaction of tert-butyl 2-hydrazinylbenzoate with acryloyl chloride to produce TBOA.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is in the treatment of neurological disorders such as epilepsy. TBOA has been shown to inhibit the activity of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can result in the suppression of seizures.
Propriétés
IUPAC Name |
N-tert-butyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)18-13(20)9-10-14-17-15(19-22-14)11-7-5-6-8-12(11)21-4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGDFZCBMZDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


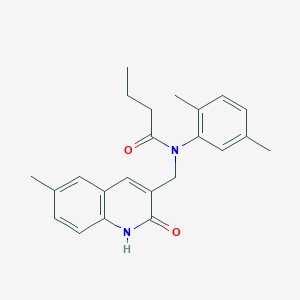
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
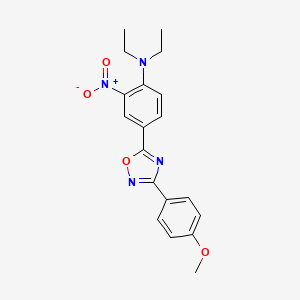
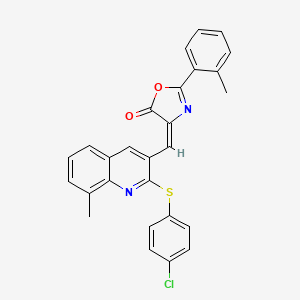
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)



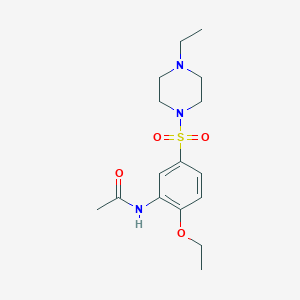


![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)
